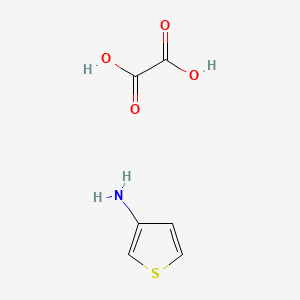

Thiophen-3-amine oxalate

Description

Overview of Thiophene (B33073) Derivatives in Contemporary Chemistry

Significance of Thiophene Heterocycles in Synthetic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of modern synthetic chemistry. derpharmachemica.comrroij.com The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.gov This is largely because the thiophene nucleus is a versatile scaffold that can be readily modified, allowing for the synthesis of a wide array of functionalized molecules. derpharmachemica.comnih.gov Thiophene derivatives are not only crucial in pharmaceuticals but also find applications in materials science, including the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govontosight.ai

The synthesis of thiophene derivatives can be achieved through various methods, such as the Paal-Knorr synthesis, Gewald reaction, and more modern transition-metal-catalyzed cross-coupling reactions. derpharmachemica.comorganic-chemistry.org These methods provide access to a diverse range of substituted thiophenes, which serve as key building blocks in the creation of complex molecular architectures. nih.gov

Reactivity Profiles of Substituted Thiophenes

The reactivity of the thiophene ring is a subject of significant academic interest. Generally, thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution. nih.govuoanbar.edu.iq The sulfur atom, with its lone pair of electrons participating in the aromatic system, activates the ring towards electrophilic attack. nih.gov The position of substituents on the thiophene ring significantly influences its reactivity. For instance, electron-donating groups tend to direct incoming electrophiles to the 2- and 5-positions, while electron-withdrawing groups can facilitate nucleophilic aromatic substitution. uoanbar.edu.iqnih.gov

The reactivity of substituted thiophenes is a key factor in their synthetic utility. For example, halothiophenes can undergo a variety of copper-mediated nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. uoanbar.edu.iq The precise control over the reactivity of substituted thiophenes is essential for their application in the targeted synthesis of complex molecules.

Role of Amine Salts in Organic Synthesis and Stabilization

Functionality of Oxalate (B1200264) Counterions in Amine Salts

Amines are fundamental organic compounds that can react with acids to form salts. vedantu.comnumberanalytics.com These salts are ionic compounds that often exhibit different physical and chemical properties compared to the free amine. vedantu.com The choice of the counterion in an amine salt is crucial as it can influence the salt's solubility, stability, and crystallinity.

Oxalic acid, a dicarboxylic acid, can react with amines to form oxalate salts. The oxalate anion (C₂O₄²⁻) is a bidentate ligand, meaning it can bind to a metal center through two of its oxygen atoms. wikipedia.orgscribd.com In the context of amine salts, the oxalate counterion can form strong hydrogen bonds with the ammonium (B1175870) cation. sciencepublishinggroup.comresearchgate.net This interaction can lead to the formation of stable, crystalline solids, which is often advantageous for the purification and handling of the amine. vedantu.comsciencemadness.org

Enhanced Stability and Handling Characteristics of Amine Oxalates

The formation of an oxalate salt can significantly enhance the stability and handling of an amine. rsc.org Many free amines, particularly low molecular weight ones, are volatile, odorous, and susceptible to oxidation. Converting them into their oxalate salts often results in non-volatile, crystalline solids that are easier to store and handle. vedantu.comsciencemadness.org This is particularly important in the pharmaceutical industry, where the stability and purity of intermediates are of utmost importance. The formation of a salt can also improve the water solubility of an otherwise insoluble amine, which can be beneficial for certain applications. vedantu.comalfa-chemistry.com

Historical Context and Evolution of Research on Thiophen-3-amine (B96201) and its Salts

The study of thiophene and its derivatives dates back to the 19th century with the discovery of thiophene as a contaminant in benzene. derpharmachemica.comnih.gov Since then, the field of thiophene chemistry has expanded significantly. Research on thiophen-3-amine and its salts is a more recent development, driven by the need for functionalized thiophene building blocks in various areas of chemical synthesis. nih.gov

Early Preparative Methods for Thiophen-3-amine

The synthesis of the thiophene ring system, the core of Thiophen-3-amine, has been a subject of extensive study with several classical methods being established. The synthesis of 3-aminothiophenes, in particular, has evolved significantly over time.

One of the earliest documented methods for producing 3-aminothiophene was reported by Steinkopf in 1926, which involved the reduction of 3-nitrothiophenes. researchgate.net Following this initial discovery, other methods were developed, including the Hoffmann and Curtius rearrangements of 3-thiophenecarboxamide or the corresponding carbonyl chloride, respectively. researchgate.net

More general and foundational methods for creating substituted thiophenes include:

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comderpharmachemica.comresearchgate.net

Gewald Aminothiophene Synthesis : This is a particularly relevant method for producing aminothiophenes. It involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield 2-aminothiophenes. pharmaguideline.comsciforum.net While this typically produces 2-aminothiophenes, variations and further reactions are a cornerstone of thiophene chemistry.

Hinsberg Synthesis : This involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.

More recently, palladium-catalyzed amination of 3-halothiophenes has emerged as a modern and efficient route to obtaining 3-aminothiophenes. researchgate.net

Emergence of Thiophen-3-amine Oxalate as a Key Intermediate

The value of Thiophen-3-amine, and by extension its oxalate salt, lies in its role as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. researchgate.netsciforum.net The 3-aminothiophene scaffold is a well-known bioisostere of aniline (B41778) and is found in numerous synthetic bioactive products. researchgate.net

The conversion of Thiophen-3-amine to its oxalate salt is a practical step to create a stable, solid intermediate that is easier to handle, purify, and store than the free amine. This stability is crucial for its use in multi-step syntheses where consistency and purity are paramount.

Table 2: Examples of Bioactive Compounds Derived from the 3-Aminothiophene Core

| Compound | Type | Application/Use |

|---|---|---|

| Articaine | Pharmaceutical | Local anesthetic researchgate.net |

| Telenzepine | Pharmaceutical | Treatment for peptic ulcers researchgate.net |

| Dimethenamid | Agrochemical | Herbicide researchgate.net |

| Penthiopyrad | Agrochemical | Fungicide researchgate.net |

| Tinofedrine | Pharmaceutical | Vasodilator google.com |

The utility of β-substituted thiophenes as intermediates is well-established. For instance, 3-bromothiophene (B43185) can be used to prepare 3-thienyllithium, a reagent in the synthesis of the vasodilator Tinofedrine. google.com Similarly, the 3-aminothiophene moiety is a crucial component in compounds investigated as potent inhibitors of hepatitis C virus, tumor growth, and as anti-inflammatory and anti-microbial agents. researchgate.net

Research Trajectories and Future Outlook for this compound

Current and future research involving this compound is primarily directed towards the synthesis of novel, diversely substituted 3-aminothiophene derivatives for therapeutic applications. researchgate.net The focus is on leveraging the 3-aminothiophene core as a scaffold to create new chemical entities with specific biological activities.

Key research trajectories include:

Development of Novel Synthetic Methods : Researchers are actively developing more efficient and versatile methods for synthesizing substituted 3-aminothiophenes. A recent approach involves a 6π-electrocyclization of a vinyl sulfide (B99878) linked to a keteniminium salt, which allows for a wide range of functional groups to be incorporated at various positions on the thiophene ring. researchgate.net

Medicinal Chemistry Exploration : The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry. Future research will continue to explore its potential in developing new drugs. Areas of intense interest include its incorporation into inhibitors of hepatitis C virus, compounds for cancer therapy, and new anti-inflammatory and antimicrobial agents. researchgate.netsciforum.net

Probes for Chemical Biology : Functionally substituted aminothiophenes are being studied as molecular probes to investigate biological processes. sciforum.net The ability to readily synthesize a variety of derivatives from intermediates like this compound facilitates the development of these specialized tools.

The future outlook for this compound is tied to the continued importance of the thiophene nucleus in drug discovery and materials science. As the demand for novel heterocyclic compounds with tailored properties grows, the role of versatile and stable intermediates like this compound will remain critical.

Properties

IUPAC Name |

oxalic acid;thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLAYFVCUPTTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478149-05-2 | |

| Record name | Thiophen-3-amine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Thiophen 3 Amine Oxalate

Synthetic Routes to Thiophen-3-amine (B96201) Precursors

The generation of 3-aminothiophene is a critical first step. Due to the inherent instability and volatility of the free amine, many synthetic routes generate it in situ or immediately convert it to a stable salt. echemi.com The primary methods involve the manipulation of carboxylic acid derivatives or direct amination strategies.

A prevalent pathway to 3-aminothiophene involves the decarboxylation of 3-aminothiophene-2-carboxylic acid or its corresponding esters. echemi.comchemicalforums.com This approach leverages readily available starting materials and proceeds through a hydrolysis step followed by the removal of carbon dioxide. Another prominent strategy starting from a carboxylic acid derivative is the Curtius rearrangement. echemi.comchemicalforums.com This method begins with thiophene-3-carboxylic acid, which is converted into an isocyanate via an acyl azide (B81097) intermediate. The isocyanate is then typically trapped with an alcohol, like benzyl (B1604629) alcohol, to form a stable carbamate-protected amine, which can be deprotected later. echemi.com

Decarboxylation is a key reaction for producing 3-aminothiophene from precursors like 3-aminothiophene-2-carboxylate. echemi.com The process typically involves heating the carboxylate salt, which makes the elimination of carbon dioxide entropically favorable. chemicalforums.com This reaction transforms the starting material, such as methyl 3-amino-2-thiophenecarboxylate (B8383156), into the desired 3-aminothiophene. echemi.com Researchers have noted that the free 3-aminothiophene product can be volatile and possess low bench stability, making careful handling and immediate conversion to a stable salt advisable. echemi.com In some procedures, the decarboxylation of unstable 2-amino-3-thiophenecarboxylic acids is performed in situ to generate the labile aminothiophene for immediate use in subsequent reactions. researchgate.net

Both basic and acidic conditions play crucial, distinct roles in the synthesis of 3-aminothiophene via decarboxylation.

Basic Conditions: A base, such as sodium hydroxide (B78521) (NaOH), is first used to hydrolyze (saponify) the ester precursor, for instance, methyl 3-amino-2-thiophenecarboxylate. chemicalforums.com This creates the sodium salt of the carboxylic acid. The subsequent application of heat in the presence of the base facilitates the thermal decarboxylation, leading to the formation of a thiophene (B33073) anion that is then protonated by a proton source like water. chemicalforums.com

Acidic Conditions: Following the base-mediated decarboxylation, an acid is introduced to form a stable salt of the newly formed amine. Oxalic acid is specifically used for this purpose, as it reacts with the 3-aminothiophene base to form the thiophen-3-amine oxalate (B1200264) salt. chemicalforums.com This salt is typically a stable solid that is easier to isolate from the reaction mixture and handle compared to the free amine. chemicalforums.com

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of 2-aminothiophenes. nih.govarkat-usa.org The classic reaction involves the condensation of an α-methylene ketone or aldehyde, an activated nitrile (such as malonodinitrile or cyanoacetic esters), and elemental sulfur in the presence of a base. nih.govresearchgate.net Various modifications to the Gewald reaction have been developed to expand its scope and efficiency, including two-step procedures where an α,β-unsaturated nitrile is pre-formed and isolated before reacting with sulfur. arkat-usa.orgresearchgate.net

However, the literature consistently demonstrates that both the classical and modified Gewald reactions lead to the formation of thiophenes with an amino group at the 2-position. arkat-usa.orgresearchgate.netmdpi.com Research into variations, such as using different nitrile precursors or reaction conditions, has focused on creating diverse 2-aminothiophene derivatives, not on altering the regiochemistry to produce 3-aminothiophenes. beilstein-journals.org Therefore, the Gewald reaction is not considered a standard or viable route for the synthesis of the 3-aminothiophene scaffold.

Beyond the decarboxylation of carboxylic acid derivatives, other methods exist for introducing an amino group at the 3-position of the thiophene ring. One significant strategy is the reduction of a corresponding nitrothiophene. This involves the nitration of a thiophene derivative at the 3-position, followed by a standard reduction of the nitro group to an amine using common reducing agents. This is a classic and effective method for installing amino groups on various aromatic and heteroaromatic rings. nih.gov

Another approach involves the direct C-H amination of the thiophene ring, although this can be challenging and often requires specific catalysts or directing groups to achieve the desired regioselectivity for the 3-position.

Table 1: Summary of Synthetic Routes to 3-Aminothiophene Precursors

| Reaction Type | Starting Material | Key Reagents/Conditions | Product |

|---|

| Decarboxylation | Methyl 3-amino-2-thiophenecarboxylate | 1. NaOH, Heat 2. Oxalic Acid | Thiophen-3-amine oxalate chemicalforums.com | | Curtius Rearrangement | Thiophene-3-carboxylic acid | 1. Acyl azide formation 2. Thermal rearrangement to isocyanate 3. Hydrolysis or trapping with alcohol | 3-Aminothiophene or protected derivative echemi.comchemicalforums.com | | Nitro Group Reduction | 3-Nitrothiophene | Reducing agent (e.g., Sn/HCl, H₂/Pd) | 3-Aminothiophene nih.gov |

Preparation of 3-Aminothiophene from Carboxylic Acid Derivatives

Formation of this compound Salt

The free base, 3-aminothiophene, is known to be an unstable and volatile compound, which complicates its isolation, purification, and storage. echemi.com To overcome this, it is commonly converted into a more stable salt form. The formation of this compound is a straightforward acid-base reaction where the basic 3-aminothiophene is treated with oxalic acid. chemicalforums.com

In a typical procedure following the decarboxylation of 3-aminothiophene-2-carboxylic acid, the resulting crude 3-aminothiophene is dissolved in a solvent like acetone. Oxalic acid is then added to the solution. chemicalforums.com This causes the this compound salt to precipitate out of the solution as a stable, solid material, which can then be easily collected by filtration. chemicalforums.com This salt formation not only stabilizes the amine but also serves as an effective method of purification. chemicalforums.com The resulting compound has the chemical formula C₆H₇NO₄S. biosynth.comsigmaaldrich.com

Acid-Base Reactions in the Isolation of Amine Oxalates

The core of the synthesis of this compound lies in a classic acid-base reaction. Thiophen-3-amine, possessing a basic amino group (-NH2), readily reacts with oxalic acid, a Brønsted-Lowry acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from one of the carboxylic acid groups of oxalic acid. This proton transfer results in the formation of the thiophen-3-ammonium cation and the hydrogen oxalate anion. Given that oxalic acid is a dicarboxylic acid, it can donate a second proton, leading to the formation of the oxalate dianion, though the stoichiometry of the reaction can be controlled to favor the formation of a specific salt.

In a typical laboratory-scale synthesis, Thiophen-3-amine, often in its free-base form, is dissolved in a suitable organic solvent. A solution of oxalic acid in the same or a compatible solvent is then added, usually dropwise, with stirring. The salt, being significantly less soluble in the chosen solvent than the individual reactants, precipitates out of the solution as a solid. This precipitation drives the reaction to completion. The choice of solvent is crucial and is discussed in more detail in section 2.2.3.

A common procedure involves dissolving the amine freebase in a solvent like isopropanol (B130326) (IPA) and then adding a stoichiometric amount of anhydrous oxalic acid, also dissolved in IPA. acs.org If the salt does not precipitate immediately, the addition of a less polar co-solvent, such as diethyl ether, can be employed to reduce the solubility of the salt and induce crystallization. acs.org

Table 1: General Conditions for Acid-Base Reaction in Amine Oxalate Synthesis

| Parameter | Typical Condition/Reagent | Purpose |

| Amine | Thiophen-3-amine (free base) | The basic component of the reaction. |

| Acid | Anhydrous Oxalic Acid | The acidic component, proton donor. |

| Solvent | Isopropanol (IPA), Acetone | To dissolve reactants and facilitate the reaction. |

| Co-solvent | Diethyl ether, Hexanes | To induce precipitation of the salt. |

| Temperature | Room temperature or below | To control the reaction and crystallization. |

| Stoichiometry | 1:1 or 2:1 (Amine:Oxalic Acid) | To control the nature of the oxalate salt formed. |

Crystallization and Purification Techniques for Oxalate Salts

Once the this compound has precipitated, it is collected by filtration, typically under vacuum. The crude product, however, may contain unreacted starting materials or other impurities. Therefore, purification is a critical step to obtain a high-purity product. Recrystallization is the most common method for purifying solid organic compounds like amine oxalates.

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. The impurities, on the other hand, should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be filtered off hot).

For amine oxalates, a mixture of a polar solvent like isopropanol and a non-polar solvent like diethyl ether is often effective. acs.org The crude salt is dissolved in a minimum amount of hot IPA, and then ether is slowly added until the solution becomes cloudy, indicating the onset of precipitation. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The slow cooling process is crucial for achieving high purity, as it allows the crystal lattice to form in an orderly fashion, excluding impurities. After cooling, the purified crystals are collected by filtration and washed with a small amount of the cold solvent mixture to remove any residual mother liquor.

In some cases, where the initial precipitation yields a gummy or oily product, trituration can be employed. This involves repeatedly washing the product with a solvent in which it is sparingly soluble. This process can help to induce crystallization and remove soluble impurities. For instance, triturating a gummy amine oxalate with diethyl ether can result in a granular solid. acs.org

Influence of Solvent Systems on Salt Formation and Purity

The ideal solvent for the initial salt formation should be one in which the reactants (Thiophen-3-amine and oxalic acid) are reasonably soluble, but the resulting oxalate salt is not. This difference in solubility drives the precipitation of the product. Solvents like lower alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone) are often good choices for dissolving the reactants. acs.orgchemicalforums.com

For purification by recrystallization, a solvent system must be carefully selected to provide the desired solubility profile. A single solvent is ideal, but a mixed solvent system often provides more flexibility. The table below summarizes the characteristics of common solvents used in amine salt crystallization.

Table 2: Common Solvents and Their Role in Amine Oxalate Synthesis and Purification

| Solvent | Polarity | Role in Synthesis | Role in Recrystallization | Notes |

| Isopropanol (IPA) | Polar Protic | Good solvent for reactants. | Good solvent for dissolving the salt when hot. | Often used in combination with a non-polar co-solvent. |

| Acetone | Polar Aprotic | Effective in dissolving reactants and can promote rapid precipitation. chemicalforums.com | Can be used for recrystallization, often with hexanes. | Its lower boiling point can be advantageous for removal. |

| Diethyl Ether | Non-polar | Used as a co-solvent to induce precipitation. | Used as a co-solvent to decrease solubility upon cooling. | Highly volatile and flammable. |

| Hexanes | Non-polar | Used as a co-solvent to induce precipitation. | Used as a co-solvent to decrease solubility. | Good for "crashing out" the product. |

| Water | Highly Polar Protic | Generally avoided in the initial reaction to prevent hydration of the salt. | Can be used for highly polar salts, but may not be ideal for this compound. | Can lead to the formation of hydrated crystals. acs.org |

Mechanistic Investigations of this compound Synthesis

Proposed Reaction Mechanisms for Oxalate Salt Formation

The fundamental reaction mechanism involves the transfer of a proton from oxalic acid to the amino group of Thiophen-3-amine. This can be depicted as a simple Brønsted-Lowry acid-base reaction.

Step 1: Proton Transfer

The lone pair of electrons on the nitrogen atom of the Thiophen-3-amine molecule acts as a nucleophile, attacking one of the acidic protons of an oxalic acid molecule. This results in the formation of a thiophen-3-ammonium cation and a hydrogen oxalate anion.

Thiophen-3-amine + Oxalic Acid ⇌ Thiophen-3-ammonium hydrogen oxalate

This initial proton transfer is typically a very fast and reversible process. The position of the equilibrium is dependent on the relative acidities and basicities of the reactants and products, as well as the solvent environment. Given that oxalic acid is a significantly stronger acid than the thiophen-3-ammonium ion, the equilibrium lies far to the right, favoring the formation of the salt.

A second proton transfer can occur, especially if there is an excess of the amine or under specific reaction conditions, leading to the formation of the oxalate dianion and two thiophen-3-ammonium cations.

Thiophen-3-ammonium hydrogen oxalate + Thiophen-3-amine ⇌ Bis(thiophen-3-ammonium) oxalate

The stoichiometry of the resulting salt (1:1 or 2:1) can thus be influenced by the molar ratio of the reactants.

Elucidation of Intermediates and Transition States

The proton transfer reaction is generally considered to proceed through a transition state where the proton is partially bonded to both the nitrogen of the amine and the oxygen of the carboxylic acid. However, for such a rapid acid-base reaction, isolating or directly observing this transition state is experimentally challenging.

The primary intermediate in the formation of a 1:1 salt is the ion pair consisting of the thiophen-3-ammonium cation and the hydrogen oxalate anion. In solution, these ions are solvated by the solvent molecules. As the concentration of the salt increases and exceeds its solubility limit, these solvated ions begin to aggregate, forming nucleation sites for crystallization.

Computational studies on similar amine-acid systems can provide insights into the energetics of the proton transfer and the structure of the transition state. These studies often show that the proton transfer is a low-energy process, consistent with the rapid nature of acid-base reactions.

Kinetic Studies of Salt Precipitation and Crystallization

The kinetics of precipitation can be modeled by considering several stages:

Supersaturation: The solution becomes supersaturated with the salt as it is formed.

Nucleation: Small clusters of ions (nuclei) form. This can occur homogeneously within the solution or heterogeneously on surfaces such as dust particles or the walls of the reaction vessel. There is an energy barrier to nucleation that must be overcome.

Crystal Growth: Once stable nuclei are formed, they grow by the addition of more ions from the solution.

The rate of nucleation and crystal growth is influenced by several factors, including the degree of supersaturation, temperature, solvent properties, and the presence of impurities. Higher supersaturation generally leads to a faster nucleation rate but may result in the formation of smaller, less pure crystals. Slower, more controlled precipitation, often achieved by gradual cooling or slow addition of a co-solvent, favors the growth of larger, more perfect crystals.

Emerging Synthetic Technologies for this compound

One-Pot Synthetic Approaches

One-pot reactions, which involve multiple sequential reactions in a single reactor, have emerged as a powerful strategy in organic synthesis to reduce waste, save time, and decrease operational complexity. researchgate.net While specific one-pot syntheses for this compound are not extensively documented, the principles are widely applied to related aminothiophene derivatives. These approaches often involve the in-situ generation of reactive intermediates that are immediately consumed in the subsequent step. For instance, a one-pot, three-component reaction has been developed for the synthesis of tetrasubstituted thiophene derivatives, showcasing the potential of this methodology. researchgate.net The synthesis of amine-substituted aryl sulfides and benzo[b]thiophene derivatives has also been achieved through a one-pot procedure involving metal-free C-S cross-coupling and in situ nitro group reduction, highlighting a potential pathway for creating the aminothiophene core. acs.org The formation of the oxalate salt itself can be integrated into the work-up procedure of a one-pot synthesis, serving as a method for purification and stabilization of the final amine product. chemicalforums.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including aminothiophenes. nih.govscribd.comresearchgate.net The focus is on developing environmentally benign processes by utilizing less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of aminothiophenes, green methodologies often involve the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of heterogeneous catalysts that can be easily recovered and reused. scribd.comrsc.org

The Gewald reaction, a cornerstone for 2-aminothiophene synthesis, has been adapted to incorporate greener principles, such as using water as a solvent and employing ultrasound activation. researchgate.net While not directly applied to 3-aminothiophene, these advancements point towards a more sustainable future for the synthesis of all aminothiophene isomers. The use of deep eutectic solvents, a greener alternative to traditional ionic liquids, has also been explored for thiophene derivative synthesis. rsc.org The selection of oxalic acid for salt formation can also be viewed through a green chemistry lens, as it is a naturally occurring and biodegradable acid.

Catalytic Methods in Thiophene Amination Reactions

Catalytic methods play a pivotal role in modern organic synthesis, offering highly selective and efficient pathways for bond formation. The direct amination of thiophene rings is a key step in the synthesis of aminothiophenes. Palladium-catalyzed amination has been successfully employed for the synthesis of secondary and tertiary aminothiophenes, demonstrating the power of transition metal catalysis in forming C-N bonds with thiophene cores. acs.org

Recent research has also focused on photocatalysis as a means to achieve C-H amination of thiophene derivatives under mild conditions. researchgate.net This approach utilizes light energy to drive the reaction, often in the presence of a photosensitizer, offering a more sustainable alternative to traditional heating. Furthermore, copper-catalyzed S-arylation of thiophenol derivatives in water represents a greener catalytic approach to forming key intermediates. acs.org While these methods have been predominantly explored for various thiophene derivatives, their application to the specific synthesis of Thiophen-3-amine holds significant promise for developing more efficient and selective routes. The development of catalytic reductive amination of nitro compounds also presents a viable pathway for the synthesis of primary amines, which can then be applied to thiophene precursors. frontiersin.org

Chemical Transformations and Derivatization Studies of Thiophen 3 Amine Oxalate

Reactivity of the Thiophene (B33073) Moiety in Thiophen-3-amine (B96201) Oxalate (B1200264)

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. wikipedia.org The presence of the activating amino group at the C3 position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is considerably more reactive towards electrophiles than benzene (B151609). youtube.com The amino group at the C3 position is an activating, ortho-, para-directing group. In the case of 3-substituted thiophenes, this directs incoming electrophiles primarily to the C2 and C5 positions. uwindsor.ca The high electron density at these positions facilitates reactions such as halogenation, nitration, and Friedel-Crafts type reactions.

Electrophilic substitution on the thiophene ring generally proceeds through the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. minia.edu.egresearchgate.net For 3-aminothiophene, attack at the C2 position leads to a particularly stable intermediate where the positive charge can be delocalized onto the nitrogen atom, thus enhancing the reaction rate.

Research on various thiophene derivatives has elucidated the outcomes of these reactions. For instance, nitration of thiophene derivatives can lead to substitution on the ring. nih.gov In some cases, if a position is occupied by a group like a carboxyl or bromo group, ipso-nitration can occur, where the existing substituent is replaced by a nitro group. researchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution on Thiophene Derivatives

| Reactant | Electrophile/Reagents | Product | Reaction Type |

|---|---|---|---|

| Thiophene | Nitric Acid / Sulfuric Acid | 2-Nitrothiophene & 3-Nitrothiophene | Nitration |

| Thiophene | Bromine in Benzene | 2-Bromothiophene | Halogenation |

| Thiophene | Acetic Anhydride (B1165640) / Phosphoric Acid | 2-Acetylthiophene | Friedel-Crafts Acylation |

This table presents general electrophilic substitution reactions on the parent thiophene ring and a derivative to illustrate the typical reactivity pattern. The amino group in thiophen-3-amine would further activate the ring towards these transformations, primarily at the C2 and C5 positions.

Nucleophilic Attack and Ring-Opening Reactions

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally unfavorable. quimicaorganica.org However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. quimicaorganica.orguoanbar.edu.iqscite.ai For example, nitro-substituted thiophenes are known to undergo SNAr reactions more readily than their benzene analogs. scite.ai

In some cases, nucleophilic attack can lead to the opening of the thiophene ring. researchgate.net These reactions often require significant activation of the thiophene ring, for example by a nitro group, and proceed via the formation of a stable intermediate, such as a thiolate salt, which can then be further functionalized. researchgate.net For instance, the reaction of certain 5-nitrothieno[3,2-e] mdpi.combiosynth.comthiazin-4-one derivatives with thiohydrazides in the presence of a base leads to a thiophene ring-opening process, generating thiolate salts that can be subsequently alkylated. researchgate.net While the amino group of thiophen-3-amine is electron-donating and thus deactivating for nucleophilic attack, derivatization to introduce electron-withdrawing groups could enable such reactivity.

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Core

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com Thiophene derivatives are excellent substrates for these transformations, including Suzuki-Miyaura, Stille, Kumada, and Sonogashira couplings. nih.govthieme-connect.de These reactions typically involve the coupling of a halo-thiophene with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. youtube.com

To apply this chemistry to thiophen-3-amine oxalate, a halogenated derivative would first be required (e.g., 2-bromo-3-aminothiophene or 5-bromo-3-aminothiophene). This halogenated intermediate could then be coupled with a variety of partners, such as boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira). youtube.com For example, the Suzuki reaction has been used to synthesize various oligothiophenes by coupling dibromothiophene with thiophene boronic acid. nih.gov Similarly, a Pd(0)-catalyzed Suzuki–Miyaura cross-coupling has been successfully applied to arylate an unsubstituted amide derivative of 5-bromothiophene. nih.gov

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Electrophile | Nucleophile | Catalyst (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-thiophene | Thiophene-boronic acid | Pd(PPh₃)₄ / Base | C-C |

| Stille | Halo-thiophene | Organostannane | Pd(PPh₃)₄ | C-C |

| Kumada | Halo-thiophene | Grignard Reagent (Th-MgBr) | Ni(dppp)Cl₂ | C-C |

| Sonogashira | Halo-thiophene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (sp) |

Reactions Involving the Amine Functional Group

The amine group of thiophen-3-amine is a key site for derivatization, behaving as a typical aromatic amine in many reactions.

Acylation and Amidation Reactions of Thiophen-3-amine

The nitrogen atom of the amine group in thiophen-3-amine is nucleophilic and readily reacts with acylating agents to form amides. This is a common and robust transformation for aminothiophenes. researchgate.net Reagents such as acid chlorides or anhydrides are typically used for this purpose. mdpi.comacs.org For example, 3-acetyl-2-aminothiophenes have been shown to react with excess acetic anhydride upon heating to yield the corresponding stable acetamides. mdpi.comresearchgate.net

Amide bond formation can also be achieved by coupling thiophen-3-amine with a carboxylic acid using a coupling agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP), are effective for this transformation. nih.govrsc.org Boron-based reagents have also emerged as effective promoters for the direct amidation of carboxylic acids with amines. acs.org

Table 3: Conditions for Acylation/Amidation of Aminothiophenes

| Amine Substrate | Acylating/Carboxylic Acid Partner | Reagents/Conditions | Product Type |

|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile (B183302) | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine, THF, Room Temp | N-Thienylacetamide acs.org |

| 3-Acetyl-2-thiophenamine | Acetic anhydride | Reflux | N-Thienylacetamide researchgate.net |

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃, MeCN, 80 °C | N-Benzyl-2-phenylacetamide acs.org |

This table illustrates common methods for amide formation, which are applicable to thiophen-3-amine.

Alkylation and Arylation Strategies for Amine Nitrogen

The amine nitrogen in thiophen-3-amine can be functionalized through N-alkylation and N-arylation reactions, although these can sometimes be challenging due to potential C-alkylation of the activated thiophene ring or over-alkylation of the nitrogen. Controlled conditions are necessary to achieve mono-N-substitution.

Strategies for N-alkylation include reactions with alkyl halides. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for synthesizing secondary and tertiary amines.

N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base to form a new carbon-nitrogen bond. This method is highly versatile and allows for the synthesis of a wide range of N-aryl thiophenes.

While specific examples detailing the N-alkylation or N-arylation of thiophen-3-amine were not prevalent in the initial search, the known reactivity of other aminothiophenes and aromatic amines provides a strong basis for these transformations. For instance, the synthesis of various 2-chloro-N-(substituted phenyl)acetamides, which involves the acylation of substituted anilines, demonstrates the fundamental reactivity of the amine group that is central to these strategies. impactfactor.org

Formation of Schiff Bases and Imines from Thiophen-3-amine

The primary amine group in thiophen-3-amine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases and imines. acs.orgnih.gov This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide range of substituents onto the thiophene core. For instance, the reaction of thiophene-derived amines with various aldehydes can produce novel Schiff base ligands. researchgate.net These ligands are of significant interest due to their ability to form stable complexes with metal ions. acs.orgnih.govresearchgate.net

The synthesis of Schiff bases from thiophene amines often involves straightforward condensation reactions. For example, (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) is synthesized by reacting 2-thiophenecarbaldehyde with N1,N1-diethylethane-1,2-diamine in dichloromethane. acs.orgnih.gov Similarly, new π-conjugated Schiff base oligomers have been synthesized through the reaction of [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde. rsc.org

The resulting Schiff bases and their metal complexes exhibit a range of interesting properties. For example, metal complexes of thiophene-derived Schiff bases have been shown to possess antimicrobial and antioxidant activities. acs.orgnih.govresearchgate.net The structural and electronic properties of these compounds can be fine-tuned by varying the substituents on the aldehyde or ketone starting material, as well as the metal ion used for complexation.

Diazotization and Coupling Reactions of Aromatic Amines

The aromatic amine functionality of thiophen-3-amine allows it to undergo diazotization, a process that converts the primary amine into a diazonium salt. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgresearchgate.netquora.com The resulting diazonium salt is a highly reactive intermediate that can participate in a variety of coupling reactions. organic-chemistry.orgquora.com

Azo coupling is a prominent reaction of diazonium salts, where they react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. quora.comresearchgate.net These compounds are characterized by the presence of a diazo group (-N=N-) and are often intensely colored, making them useful as dyes. researchgate.netresearchgate.net For example, the coupling of diazotized 3-aminothieno[3,4-c]coumarins with aromatic amines yields a series of arylazothiophenes dyes. researchgate.net

The conditions for diazotization and coupling reactions need to be carefully controlled to achieve the desired products. The temperature is typically kept between 0 and 5°C to ensure the stability of the diazonium salt. researchgate.netquora.com The pH of the reaction medium is also a critical factor, as the coupling reaction is influenced by the reactivity of the coupling partner. quora.com

Derivatization for Analytical and Research Purposes

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a particular analytical technique. researchgate.net In the context of thiophen-3-amine, derivatization is employed to enhance its detection and characterization by various analytical methods.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and analyzing chemical compounds. However, the direct analysis of amines like thiophen-3-amine can be challenging due to their polarity and, in some cases, lack of a strong chromophore for UV detection. nih.govchromforum.org Derivatization can overcome these limitations by converting the amine into a less polar and more easily detectable derivative. nih.govsigmaaldrich.com

Several derivatizing reagents are available for amines, including those that introduce a fluorescent or UV-absorbing tag. researchgate.netnih.gov For instance, dansyl chloride and 3,5-ditrifluorobenzoylchloride (DTFMBCl) are reagents that react with primary amines to form highly fluorescent or electron-capturing derivatives, respectively, which can be readily detected by fluorescence or electron capture detectors in HPLC or GC. nih.govnih.gov The choice of derivatizing reagent and chromatographic conditions depends on the specific analytical requirements, such as sensitivity and selectivity. nih.govsigmaaldrich.com

Table 1: Common Derivatizing Reagents for Amine Analysis

| Derivatizing Reagent | Detection Method | Advantages |

| Dansyl chloride | Fluorescence, UV | High sensitivity, stable derivatives nih.gov |

| 3,5-Ditrifluorobenzoylchloride (DTFMBCl) | Electron Capture Detection (GC) | High sensitivity for electron-capturing compounds nih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction |

| 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence, UV | Stable derivatives researchgate.netresearchgate.net |

| 1,1′-Thiocarbonyldiimidazole (TCDI) | Mass Spectrometry | Enhances MALDI signal nih.gov |

Spectroscopic Derivatization for Enhanced Characterization

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide valuable information about the structure and bonding of molecules. Derivatization can be used to introduce specific functional groups that act as spectroscopic probes, aiding in the interpretation of spectra. For example, the introduction of a group with a distinct NMR signal or IR absorption band can help to confirm the presence and location of the amine group in a thiophene derivative.

Recent studies have utilized computational methods like Density Functional Theory (DFT) to simulate and interpret the spectroscopic properties of thiophene derivatives. researchgate.net These computational approaches, combined with experimental data, provide a powerful tool for characterizing new compounds and understanding their electronic structure. researchgate.net

Derivatization for Mass Spectrometry Applications

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. Derivatization can be employed to improve the ionization efficiency and fragmentation behavior of analytes, leading to enhanced sensitivity and structural information. researchgate.netnih.gov

For amines, derivatization can introduce a pre-charged functional group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) group, which enhances their ionization in positive electrospray ionization mass spectrometry (ESI-MS). researchgate.net This approach is particularly useful for compounds that are poorly ionized in their native form. researchgate.netnih.gov Furthermore, on-tissue chemical derivatization has been shown to improve the detection of small molecules by MALDI-imaging mass spectrometry (MALDI-IMS). nih.gov For example, derivatization of 3-methoxysalicylamine with 1,1′-thiocarbonyldiimidazole (TCDI) significantly enhanced its MALDI signal. nih.gov

Impact of the Oxalate Counterion on Reactivity and Selectivity

In reactions where the amine acts as a nucleophile, the presence of the oxalate counterion may modulate its reactivity. For example, in acylation or alkylation reactions, the oxalate ion could potentially interact with the electrophile or the reaction intermediates, thereby influencing the reaction pathway and product distribution.

The nature of the counterion is also known to play a role in the crystal packing and solid-state structure of amine salts. researchgate.net This can have implications for solid-state reactions and the physical properties of the material. The study of coordination compounds reveals that oxalate can act as a bidentate ligand, forming stable complexes with metal ions. ncert.nic.inbyjus.com This property could be relevant in reactions involving metal catalysts or reagents.

Role of Oxalate in Reaction Workup and Isolation

The use of oxalic acid to form the oxalate salt of thiophen-3-amine is a crucial step in its purification and isolation. chemicalforums.com Free amines, particularly aromatic amines like thiophen-3-amine, can be unstable and difficult to handle as pure compounds. They may be prone to oxidation or other degradation pathways. Converting the amine to a salt with a suitable acid, such as oxalic acid, provides a stable, solid form that is easier to isolate and purify.

In a synthetic procedure, after the formation of 3-aminothiophene, the crude product can be treated with oxalic acid. chemicalforums.com This results in the precipitation of this compound, which can be insoluble in certain organic solvents like ether. chemicalforums.com This differential solubility allows for the separation of the desired amine salt from impurities that may remain dissolved in the solvent. chemicalforums.com This method is advantageous compared to using other acids like hydrochloric acid, as the resulting oxalate salt can have favorable crystallization properties, avoiding the formation of gummy or oily products that can occur with other salts like sulfates. sciencemadness.org The formation of a crystalline solid facilitates purification through techniques such as recrystallization. The use of a ketone solvent, such as acetone, has been shown to improve the yield and reaction rate when preparing oxalate salts of phenylene diamines, a principle that can be applied to other amines. google.com

The stability of the salt is dependent on the pKa of the amine and the acid. reddit.com For weakly basic aromatic amines, a relatively strong acid is needed for efficient salt formation. reddit.com Oxalic acid is a di-carboxylic acid and a reasonably strong acid, making it effective for forming stable salts with amines. sciencemadness.org

Influence of Oxalate on Amine Nucleophilicity and Basicity

The formation of the oxalate salt has a profound impact on the chemical reactivity of the amine group, specifically its nucleophilicity and basicity. The lone pair of electrons on the nitrogen atom of an amine is responsible for both its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electron-deficient center). libretexts.org

When thiophen-3-amine reacts with oxalic acid, the nitrogen's lone pair accepts a proton from the acid, forming an ammonium cation. This protonation effectively neutralizes the amine's basicity. The resulting thiophen-3-ammonium ion has a greatly diminished nucleophilicity compared to the free amine. The lone pair is no longer available to act as a nucleophile as it is engaged in a bond with the proton.

Therefore, in its oxalate salt form, thiophen-3-amine is a significantly weaker nucleophile and base than its free base counterpart. For the amine to participate in nucleophilic reactions, such as acylation or alkylation, it typically needs to be liberated from its salt form by treatment with a base to regenerate the free amine. This principle is fundamental in synthetic strategies involving amine salts.

| Form | State of Nitrogen Lone Pair | Nucleophilicity | Basicity |

|---|---|---|---|

| Free Amine (R-NH₂) | Available | High | Present |

| Ammonium Salt (R-NH₃⁺) | Bonded to a proton | Significantly Reduced | Absent (is an acid) |

Competitive Reactions Involving the Oxalate Anion

In reactions where this compound is used, the presence of the oxalate anion (C₂O₄²⁻) could theoretically lead to competitive reactions, although this is generally not a major pathway. The oxalate anion possesses nucleophilic oxygen atoms. However, it is a relatively weak nucleophile, especially when compared to the free amine.

In a scenario such as an alkylation reaction with an alkyl halide, the primary desired reaction is the N-alkylation of the thiophen-3-amine. wikipedia.orglibretexts.org For this to occur, the free amine must be present. If the reaction is attempted with the oxalate salt without the addition of a stronger base, the reaction is unlikely to proceed at the nitrogen. The oxalate anion could potentially act as a nucleophile and react with the alkyl halide to form a dialkyl oxalate ester, but this O-alkylation is generally less favorable than the N-alkylation of the regenerated free amine. The alkylation of amines can be complex, often leading to a mixture of primary, secondary, and tertiary amines, as the product of each alkylation step is also a nucleophile. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Another potential reaction involving the oxalate moiety is its reaction with the amine itself. For instance, primary amines can react with diethyl oxalate to form N,N'-dialkyloxamides, which are solid products. stackexchange.com While this is a reaction of an oxalate ester rather than the anion, it highlights the reactivity of the oxalate structure with amines. In the context of this compound, under conditions that might promote amide formation (e.g., high heat), a reaction between the ammonium cation and the oxalate counter-ion is conceivable, though not typically a desired or common transformation.

The oxalate anion is also known to act as a ligand in coordination chemistry, forming complexes with metal ions. researchgate.netnih.gov In reactions involving metal catalysts, the oxalate anion could potentially compete with other ligands for coordination to the metal center, which could influence the catalytic cycle.

Theoretical and Computational Studies on Thiophen 3 Amine Oxalate

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules. These calculations can predict molecular geometries, orbital energies, and electron density distributions, which are fundamental to understanding the behavior of Thiophen-3-amine (B96201) oxalate (B1200264).

Density Functional Theory (DFT) has proven to be a reliable method for determining the optimized geometries of organic molecules. For the components of Thiophen-3-amine oxalate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G*, are used to predict bond lengths, bond angles, and dihedral angles. rsc.orgacs.org

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophen-3-amine and Oxalic Acid Moieties (Based on DFT Calculations of Related Structures)

| Parameter | Molecule/Ion | Typical Calculated Value |

| C-S Bond Length | Thiophene (B33073) Ring | ~1.7 Å |

| C=C Bond Length | Thiophene Ring | ~1.37 Å |

| C-N Bond Length | Thiophen-3-amine | ~1.40 Å |

| C-C Bond Length | Oxalate | ~1.54 Å |

| C=O Bond Length | Oxalate | ~1.25 Å |

| C-S-C Angle | Thiophene Ring | ~92° |

| S-C-C Angle | Thiophene Ring | ~112° |

| O-C-C Angle | Oxalate | ~117° |

| Note: These values are illustrative and based on DFT calculations of thiophene derivatives and oxalic acid. Actual values for this compound may vary. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies a more reactive species.

For thiophen-3-amine, the HOMO is typically localized on the thiophene ring and the nitrogen atom of the amino group, reflecting its electron-donating nature. The LUMO is generally distributed over the thiophene ring. In derivatives of thiophen-3-amine, the HOMO and LUMO energy levels, and thus the energy gap, can be tuned by the introduction of different substituent groups. acs.org For instance, studies on quinoidal molecules containing thiophene units have shown that extending π-conjugation can lead to a smaller band gap. acs.orgacs.org In the context of this compound, the formation of the salt will significantly alter the electronic structure. The HOMO of the oxalate anion will be at a much higher energy level than that of neutral oxalic acid, and the LUMO of the thiophen-3-aminium cation will be at a lower energy level than that of neutral thiophen-3-amine.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Thiophene and Oxalic Acid Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiophene-ended quinoidal thiophene | -5.19 | -3.70 | 1.49 |

| Quinoidal thiophene | -5.65 | -3.65 | 2.00 |

| Source: Data from studies on related quinoidal systems. acs.org |

The interactions between the orbitals of the thiophen-3-aminium cation and the oxalate anion are fundamental to understanding electron transfer processes within the salt. In the solid state, the arrangement of these ions and their orbital overlaps will dictate the pathways for electron transfer. Computational studies on nitrothiophenes, which are related electron-deficient systems, have utilized DFT to investigate electron reduction processes and the stability of resulting radical anions. researchgate.net These studies highlight how the electronic structure, as described by DFT, can rationalize the electrochemical behavior and the fate of molecules upon electron transfer. researchgate.net The interaction between the filled orbitals of the oxalate anion and the empty orbitals of the thiophen-3-aminium cation is a key aspect of the electronic structure of the salt.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For the thiophen-3-aminium cation, the MEP surface would show a positive potential localized around the -NH3+ group, indicating its electrophilic character. The thiophene ring would exhibit a more complex potential distribution, influenced by the sulfur atom and the delocalized π-system. For the oxalate dianion, the MEP surface would be characterized by a strong negative potential around the carboxylate groups, highlighting its nucleophilic nature. The MEP analysis of the ion pair would reveal the strong electrostatic attraction and the specific sites of interaction between the cation and anion.

Frontier Molecular Orbital (FMO) Analysis

Spectroscopic Simulations and Vibrational Analysis

Theoretical vibrational analysis, performed using methods like DFT, can simulate the infrared (IR) and Raman spectra of a molecule. acs.org By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions.

For this compound, a theoretical vibrational analysis would predict the characteristic vibrational modes of both the thiophen-3-aminium cation and the oxalate anion. For the thiophen-3-aminium part, key vibrations would include the N-H stretching and bending modes, C-N stretching, and the various vibrational modes of the thiophene ring (C-H stretching, C-S stretching, and ring deformation modes). For the oxalate anion, the symmetric and asymmetric stretching vibrations of the C=O and C-O bonds, as well as O-C=O bending modes, would be prominent. DFT calculations on oxalic acid and its complexes have shown good agreement between computed and experimental vibrational frequencies, often with a scaling factor applied to the calculated values to account for anharmonicity and basis set limitations. rsc.orgrsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on DFT Calculations of Related Compounds)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| -NH3+ (in aminium) | Symmetric/Asymmetric Stretching | 3200-3400 |

| C-H (in thiophene) | Stretching | 3000-3100 |

| C=O (in oxalate) | Asymmetric Stretching | ~1650-1700 |

| C=O (in oxalate) | Symmetric Stretching | ~1300-1400 |

| C-N (in aminium) | Stretching | ~1100-1200 |

| C-S (in thiophene) | Stretching | ~600-700 |

| Note: These are approximate ranges based on theoretical calculations of similar functional groups and may differ in the actual spectrum of this compound due to intermolecular interactions. |

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational and magnetic resonance spectra of molecules. mdpi.com For this compound, these calculations can estimate the frequencies of IR absorption bands and the chemical shifts in ¹H and ¹³C NMR spectra.

DFT methods can be used to calculate the vibrational frequencies of the molecule. mdpi.com For the this compound salt, theoretical IR spectra would be expected to show characteristic bands for the N-H stretching vibrations of the aminium group, the C=O and C-O stretching of the oxalate anion, and various vibrations associated with the thiophene ring (C-H, C-S, C=C stretching and bending modes). The protonation of the amine group to form the salt would significantly shift the N-H stretching frequencies compared to the free amine.

Similarly, theoretical NMR chemical shifts can be calculated. In the ¹H NMR spectrum, distinct signals would be predicted for the protons on the thiophene ring and the N-H protons of the aminium group. For the ¹³C NMR spectrum, separate resonances would be calculated for the carbon atoms of the thiophene ring and the carboxylate carbons of the oxalate anion. Computational studies on similar thiophene derivatives have shown that DFT calculations can provide reliable predictions of these spectral parameters. researchgate.net

| Parameter | Predicted Value/Range | Associated Functional Group |

| IR Frequency (cm⁻¹) | 3200-3000 | N-H Stretch (aminium) |

| 1720-1680 | C=O Stretch (oxalate) | |

| 1600-1550 | N-H Bend (aminium) | |

| 1450-1400 | C=C Stretch (thiophene ring) | |

| ¹H NMR Chemical Shift (ppm) | 8.5-9.5 | -NH₃⁺ Protons |

| 7.0-8.0 | Thiophene Ring Protons | |

| ¹³C NMR Chemical Shift (ppm) | 160-170 | Oxalate Carboxyl Carbons |

| 120-140 | Thiophene Ring Carbons |

Comparison of Simulated and Experimental Spectroscopic Data

The comparison between theoretically simulated spectra and experimentally obtained data is a critical validation step. While DFT calculations provide valuable approximations, discrepancies often arise. mdpi.com These differences can be attributed to several factors, including the choice of computational method and basis set, which can influence the accuracy of the prediction. mdpi.com

Furthermore, simulations are often performed on an isolated molecule in the gas phase, whereas experimental data is typically collected from solid or solution samples where intermolecular interactions, such as hydrogen bonding, and solvent effects can cause significant shifts in spectral peaks. mdpi.com Simulations may also assume a single, stable conformation, while in reality, a molecule may exist as a mixture of conformers. mdpi.com Anharmonicity in real molecular vibrations can also lead to deviations from harmonically approximated simulations. mdpi.com Despite these challenges, the correlation between simulated and experimental data is often strong enough to aid in the assignment of complex spectra and confirm molecular structures.

Non-Covalent Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Oxalate Salts

In organic amine oxalate salts, hydrogen bonding is the dominant intermolecular force. researchgate.net The formation of the salt involves the transfer of a proton from oxalic acid to the amino group of thiophen-3-amine, creating a thiophen-3-aminium cation and a hydrogen oxalate (or oxalate) anion. This leads to the formation of strong, charge-assisted hydrogen bonds of the N⁺-H···O⁻ type. rsc.orgnih.gov These interactions are significantly stronger than neutral N-H···O bonds.

The hydrogen oxalate anions themselves can link together via O-H···O⁻ hydrogen bonds, often forming chains or dimeric motifs. researchgate.netnih.gov These anionic assemblies then interact with the thiophen-3-aminium cations, creating complex three-dimensional supramolecular networks, such as layers or sheets. researchgate.net The water molecule in a hydrated salt can also participate in this network, bridging cations and anions. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Thiophene Amine Salt Note: This table is a hypothetical representation based on typical values for similar heterocyclic amine salts found in the literature. nih.govnih.gov

| Interaction Type | Hypothetical Contribution (%) | Description |

| O···H / H···O | 40 - 50% | Represents strong N⁺-H···O⁻ and C-H···O hydrogen bonds. |

| H···H | 20 - 30% | Represents van der Waals contacts between hydrogen atoms. |

| C···H / H···C | 10 - 15% | Includes C-H···π interactions and general van der Waals forces. |

| S···H / H···S | 3 - 7% | Contacts involving the thiophene sulfur atom. |

| C···C | 2 - 5% | Potential π-π stacking between thiophene rings. |

| N···H / H···N | 1 - 3% | Contacts associated with the aminium group. |

Intermolecular Interactions in Crystal Structures

The crystal structure of this compound is stabilized by a combination of intermolecular forces. The primary interactions are the charge-assisted N⁺-H···O⁻ hydrogen bonds between the thiophen-3-aminium cation and the oxalate anion. rsc.orgnih.gov In addition to these strong interactions, weaker C-H···O hydrogen bonds, where the C-H groups of the thiophene ring act as donors, also contribute to the stability of the crystal lattice. nih.gov

Other significant interactions can include π-π stacking, where the aromatic thiophene rings align with each other, and C-H···π interactions. researchgate.netresearchgate.net The sulfur atom of the thiophene ring can also participate in S···H or S···C contacts. nih.gov The interplay of these varied non-covalent interactions results in a highly organized and thermodynamically stable three-dimensional supramolecular architecture. thieme-connect.com

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry, especially DFT, offers profound insights into the reactivity and potential reaction mechanisms of molecules like thiophen-3-amine. chemrxiv.org By modeling reaction pathways, chemists can calculate activation energies and identify transition states, thereby predicting the feasibility and selectivity of a given chemical transformation. semanticscholar.org

For thiophen-3-amine, computational studies can elucidate its reactivity towards electrophiles and nucleophiles. researchgate.net The electron-donating amino group activates the thiophene ring towards electrophilic substitution. nih.gov Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely sites for electrophilic attack. semanticscholar.org The distribution of the HOMO, which represents the electron-rich areas of the molecule, would indicate the positions on the thiophene ring that are most susceptible to reaction with an electrophile. semanticscholar.org

Theoretical studies can also model more complex reactions, such as cycloadditions or cross-coupling reactions, providing a step-by-step understanding of the bond-forming and bond-breaking processes. chemrxiv.orgmdpi.com This knowledge is invaluable for optimizing reaction conditions and designing synthetic routes to new thiophene-based compounds. numberanalytics.com

Modeling Transition States and Reaction Energetics

The study of chemical reactions at a molecular level hinges on understanding the transition states and the energy changes that occur as reactants transform into products. Computational chemistry provides powerful tools to model these aspects for compounds like this compound.

Density Functional Theory (DFT) as a Primary Tool

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules and is frequently used to model reaction mechanisms. chemrxiv.orgnih.govchemrxiv.org For a molecule like Thiophen-3-amine, various functionals such as B3LYP, M06-2X, and ωB97X-D would be suitable for calculating the geometries of reactants, products, intermediates, and, crucially, transition states. chemrxiv.orgacs.orgbeilstein-journals.orgmdpi.com The choice of functional and basis set (e.g., 6-311++G(d,p) or aug-cc-pV(T+d)Z) is critical for obtaining accurate results and is often benchmarked against higher-level methods or experimental data where available. chemrxiv.orgbeilstein-journals.org

Locating Transition States

A key aspect of modeling reaction energetics is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Algorithms are used to locate this first-order saddle point on the potential energy surface. Once located, frequency calculations are performed to verify that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.orgyoutube.com

Calculating Reaction Energetics

Computational Prediction of Reaction Outcomes and Selectivity

Beyond understanding the energetics of a single reaction pathway, computational methods can predict the outcome of reactions where multiple products are possible, a common scenario in the chemistry of substituted aromatic heterocycles like Thiophen-3-amine.

Regioselectivity in Electrophilic Aromatic Substitution

The thiophene ring is an aromatic system, and the amino group in Thiophen-3-amine is a strong activating group. Therefore, electrophilic aromatic substitution is a probable reaction type. Computational models can predict the regioselectivity of such reactions (i.e., whether the electrophile will add to the C2, C4, or C5 position). This is typically done by calculating the relative stabilities of the possible sigma-complex intermediates (also known as Wheland intermediates) that are formed upon attack at each position. The pathway with the most stable intermediate, which corresponds to the lowest activation energy, is generally the favored one. nih.gov

Methods for predicting regioselectivity include:

Analysis of Intermediate Stabilities: Calculating the energies of all possible cationic intermediates to determine the most stable one. nih.gov

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT can be used to predict the most reactive sites in a molecule towards electrophilic, nucleophilic, or radical attack.

Average Local Ionization Energy (I(r)): The minima of the average local ionization energy on the molecular surface can indicate the most likely sites for electrophilic attack. nih.gov

Predicting Reaction Mechanisms

Computational studies are invaluable for distinguishing between different possible reaction mechanisms, such as concerted versus stepwise pathways. For example, in cycloaddition reactions involving thiophene derivatives, DFT calculations have been used to determine whether the reaction proceeds through a single transition state or involves the formation of an intermediate. chemrxiv.orgresearchgate.net By mapping out the potential energy surface for each proposed mechanism, the pathway with the lowest energy barrier is identified as the most probable. mdpi.com This approach has been successfully applied to understand the mechanisms of various reactions, including the Gewald synthesis of 2-aminothiophenes. chemrxiv.orgarkat-usa.org

While no specific data tables for this compound can be presented due to a lack of published research, the table below illustrates the kind of data that would be generated from the computational studies described above for a hypothetical reaction.

Hypothetical Reaction: Electrophilic Bromination of Thiophen-3-amine

| Position of Attack | Relative Energy of Sigma Complex (kcal/mol) | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| C2 | 0.0 (Reference) | 12.5 |

| C4 | +5.2 | 17.8 |

| C5 | +1.8 | 14.2 |

Note: This data is purely illustrative and not based on actual calculations for this compound.

This hypothetical data would suggest that the C2 position is the most likely site for electrophilic bromination, as it proceeds through the most stable intermediate and has the lowest activation energy barrier.

Applications of Thiophen 3 Amine Oxalate in Advanced Chemical Research

Materials Science and Optoelectronic Applications

Development of Photosensitive Materials

The incorporation of thiophene (B33073) derivatives into photosensitive materials is a burgeoning area of research, driven by their excellent electronic and optical properties. While direct studies on Thiophen-3-amine (B96201) oxalate (B1200264) are not extensively documented in this specific context, the foundational role of the 3-aminothiophene scaffold as a building block for photosensitive polymers and organic photodetectors is well-established. The amino group provides a reactive site for polymerization and functionalization, enabling the synthesis of conjugated polymers with tailored photophysical characteristics.

Research into organic photocatalysts has highlighted the use of 3-aminothiophene derivatives to extend the optical absorption of materials like graphitic carbon nitride (g-C₃N₄). acs.orgnii.ac.jp Copolymerization with molecules such as 2-aminothiophene-3-carbonitrile (B183302) can effectively reduce the band gap of g-C₃N₄, enhancing its ability to absorb a wider range of the solar spectrum and thereby improving its photocatalytic efficiency for reactions like hydrogen generation and CO₂ reduction. acs.orgnii.ac.jp

Furthermore, the 3-aminothiophene core is integral to the synthesis of complex N,O,S-heteroacenes, which are being investigated for applications in organic electronics, including photomultiplication-type photodetectors. acs.org The synthetic routes to these materials often involve the conversion of 3-aminothiophene-2-carboxylates into versatile 3-aminothiophene intermediates. researchgate.net These intermediates are crucial for constructing the extended π-conjugated systems necessary for efficient light absorption and charge transport. The development of highly sensitive and broad-band organic photodetectors covering the UV-Vis-NIR regions often relies on such thiophene-based structures. acs.org

The potential utility of Thiophen-3-amine oxalate in this field lies in its nature as a stable, solid source of the 3-aminothiophene moiety. The oxalate salt form can offer advantages in terms of handling, stability, and purification compared to the free amine, which can be more susceptible to oxidation. The release of the 3-aminothiophene in a controlled manner during a reaction process could be beneficial for the synthesis of well-defined photosensitive polymers and materials.